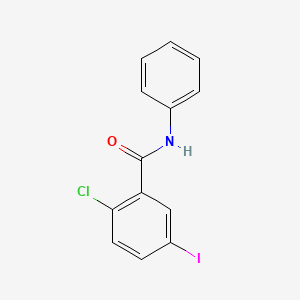

2-chloro-5-iodo-N-phenylbenzamide

Beschreibung

Eigenschaften

Molekularformel |

C13H9ClINO |

|---|---|

Molekulargewicht |

357.57 g/mol |

IUPAC-Name |

2-chloro-5-iodo-N-phenylbenzamide |

InChI |

InChI=1S/C13H9ClINO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |

InChI-Schlüssel |

GORINIAIULAONY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Iodination and Sandmeyer Reaction Approach

The synthesis of 2-chloro-5-iodo-N-phenylbenzamide typically begins with 2-chloro-5-iodobenzoic acid, which is generated via iodination and Sandmeyer reactions. A common pathway involves:

-

Iodination of methyl o-aminobenzoate to introduce iodine at the para position relative to the amino group.

-

Sandmeyer reaction to replace the amino group with chlorine, yielding 2-chloro-5-iodo ethyl benzoate.

-

Hydrolysis to convert the ester to 2-chloro-5-iodobenzoic acid.

This method achieves high yields (e.g., 93.7% for the acid).

Acid Chloride-Amide Coupling

The final amide bond is formed by reacting 2-chloro-5-iodobenzoyl chloride with aniline. Key steps include:

-

Acid chloride formation using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Nucleophilic substitution with aniline under controlled conditions.

Detailed Reaction Conditions

Step 1: Synthesis of 2-Chloro-5-Iodobenzoic Acid

Critical Conditions :

-

Iodination : Use of potassium iodate (KIO₃) and iodinating agents ensures high regioselectivity.

-

Sandmeyer Reaction : Copper(I) chloride (CuCl₂) facilitates substitution at the amino group.

Step 2: Formation of Acid Chloride

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| SOCl₂ | Reflux in toluene (80°C, 2h). | >90% | |

| PCl₅ | Room temperature, excess reagent. | 85–90% |

Optimization :

-

Thionyl Chloride : Preferred for stability and ease of removal.

-

Phosphorus Pentachloride : Suitable for sterically hindered acids.

Step 3: Amide Coupling with Aniline

Key Observations :

-

Steric Effects : Bulky aniline derivatives reduce yields due to steric hindrance.

-

Base Choice : Triethylamine (Et₃N) enhances reaction efficiency.

Data Tables

Physical Properties of this compound

Comparative Yield Analysis for 2-Chloro-5-Iodobenzoic Acid

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-5-iodo-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzamides .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-5-iod-N-phenylbenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Beispielsweise kann es als Antagonist für bestimmte Rezeptoren wirken und deren Aktivität hemmen. Die Verbindung kann auch verschiedene Signalwege modulieren und so zu Veränderungen der Zellfunktionen führen.

Wirkmechanismus

The mechanism of action of 2-chloro-5-iodo-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it can act as an antagonist for certain receptors, inhibiting their activity. The compound may also modulate various signaling pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

2-Iodo-N-phenylbenzamide (Benodanil)

- Structure : Lacks the 2-chloro group present in the target compound.

- Properties: Benodanil (CAS 15310-01-7) is a fungicide, demonstrating that iodine at the 5-position alone can confer bioactivity.

- Comparison : The addition of 2-chloro in the target compound may improve target specificity or potency by introducing steric constraints.

5-Amino-2-chloro-N-phenylbenzamide

- Structure: Replaces iodine with an amino group at the 5-position (CAS 111362-57-3).

- Properties: The amino group is electron-donating, increasing the electron density of the aromatic ring. This enhances solubility in polar solvents (e.g., logP reduced by ~1.5 compared to the iodinated compound) but may reduce membrane permeability .

- Biological Impact: Amino-substituted analogs are often explored for anticancer or antimicrobial activity due to improved hydrogen-bonding capacity .

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide

- Structure : Features a hydroxy group at position 2 and a methanesulfonylphenyl group (CAS 1262010-41-2).

- Properties: The hydroxy group enables hydrogen bonding, increasing aqueous solubility.

Steric and Molecular Weight Considerations

2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-isoindol-5-yl)benzamide

- Impact : The bulky isoindolyl group increases steric hindrance, likely reducing binding affinity to flat active sites (e.g., enzyme pockets). The higher molecular weight may also limit bioavailability .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Bromine replaces iodine, with additional fluorine and trifluoropropyl groups (EP 3532474 B1).

- Comparison : Bromine’s smaller atomic radius (1.85 Å vs. iodine’s 1.98 Å) reduces steric bulk, while fluorine enhances electronegativity. This compound’s logP is ~3.2, lower than the iodinated analog (~4.0), suggesting better solubility .

N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide

- Activity: The amino and hydroxy groups facilitate interactions with biological targets (e.g., kinases or GPCRs), making this analog a candidate for therapeutic development. The absence of iodine reduces toxicity risks associated with halogen metabolism .

Benodanil (2-Iodo-N-phenylbenzamide)

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Biological Application |

|---|---|---|---|---|

| 2-Chloro-5-iodo-N-phenylbenzamide | 407.6 | ~4.0 | 2-Cl, 5-I, N-Ph | Research (Agrochemical/Pharma) |

| Benodanil | 327.1 | ~3.5 | 5-I, N-Ph | Fungicide |

| 5-Amino-2-chloro-N-phenylbenzamide | 246.7 | ~2.5 | 2-Cl, 5-NH2, N-Ph | Antimicrobial research |

| 5-Chloro-2-hydroxy-N-[4-(MeSO2)Ph]BA | 313.8 | ~1.8 | 2-OH, 5-Cl, 4-MeSO2 | Kinase inhibition |

Table 2: Structural Impact on Bioactivity

Research Findings and Trends

- Synthetic Challenges : Introducing iodine at the 5-position often requires specialized reagents (e.g., ICl or NIS) and controlled conditions to avoid over-halogenation .

- Toxicity Profile : Iodinated benzamides may pose higher risks of off-target interactions due to iodine’s polarizability, necessitating rigorous ADMET studies .

- Crystallography : Halogen bonding between iodine and protein residues (e.g., carbonyl groups) is a key feature in X-ray co-crystal structures, aiding drug design .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-iodo-N-phenylbenzamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential halogenation and acylation. A common approach includes:

Iodination : Reacting a chlorinated benzamide precursor with iodine in the presence of a catalyst (e.g., HIO₃/H₂SO₄) at 60–80°C .

Acylation : Introducing the phenyl group via coupling with aniline derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/Et₃N solvent system .

Purity is enhanced using column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Monitor reaction progress via TLC (hexane:EtOAc = 7:3) .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Process data with SHELX software (e.g., SHELXL for refinement), applying anisotropic displacement parameters and validating via R-factor analysis (target < 0.05) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., iodine’s deshielding effect at C5).

- HRMS : ESI-HRMS for molecular ion validation (expected [M+H]⁺ ~ 428.9402).

- FT-IR : Peaks at ~1670 cm⁻¹ (amide C=O) and ~680 cm⁻¹ (C-I stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., unexpected PPARδ activation)?

- Methodological Answer : The PPARγ antagonist GW9662 (structurally analogous) was found to activate PPARδ, confounding lipid metabolism studies . To validate target specificity:

Co-Treatment : Use PPARδ-specific antagonists (e.g., GSK3787) alongside GW9662.

Gene Silencing : Apply siRNA knockdown of PPARδ/γ in THP-1 macrophages to isolate pathways.

Transcriptomics : RNA-seq to identify PPAR isoform-specific gene signatures .

Q. What strategies mitigate halogen exchange during synthesis or storage?

- Methodological Answer : Iodine’s lability requires:

Low-Temperature Storage : Keep at –20°C in amber vials under argon.

Reaction Optimization : Avoid protic solvents (e.g., H₂O) during synthesis; use anhydrous DMF instead.

Stability Assays : Monitor via HPLC-UV (C18 column, 254 nm) over 72 hours at 25°C .

Q. How can computational modeling predict interaction sites for drug-design applications?

- Methodological Answer :

Docking Studies : Use AutoDock Vina with PPARγ/δ crystal structures (PDB: 3DBA, 5U42). Prioritize poses with halogen bonding (C5-I⋯Tyr473).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

QSAR : Correlate substituent effects (Cl, I) with bioactivity using CoMFA/CoMSIA .

Data Contradiction Analysis

Q. Why might in vitro assays show conflicting results for PPARγ antagonism?

- Methodological Answer : GW9662’s off-target PPARδ activation (e.g., upregulating PLIN2) is a major confounder . Address this by:

Dose-Response Curves : Test 1–50 µM ranges to identify non-linear effects.

Orthogonal Assays : Combine luciferase reporter assays (PPARγ/δ-specific) with lipid droplet quantification.

Control Compounds : Include T0070907 (PPARγ-specific antagonist) for comparison.

Experimental Design Table

| Objective | Method | Key Parameters | Validation |

|---|---|---|---|

| Synthesis Optimization | Pd-catalyzed cross-coupling | Yield (HPLC), purity (NMR) | Reproducibility across 3 batches |

| Target Validation | siRNA knockdown + RNA-seq | Fold change in PPAR target genes (qPCR) | Pathway enrichment (GO terms) |

| Halogen Stability | Accelerated degradation studies | % Degradation (HPLC-UV) at 25°C/40°C | Arrhenius plot for shelf-life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.